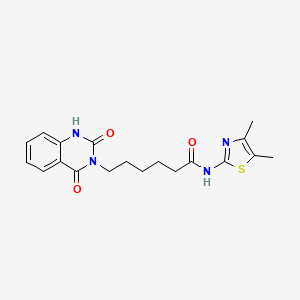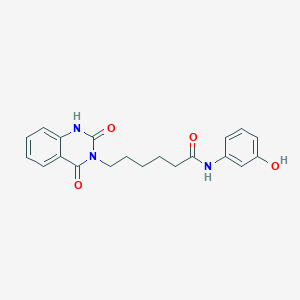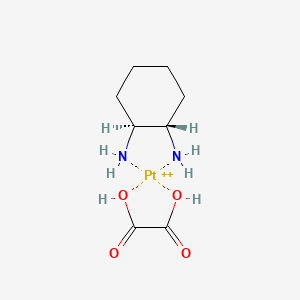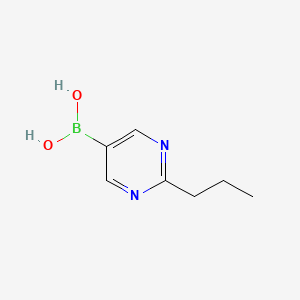
(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the metalation of 4-(trifluoromethyl)pyridine using a suitable organometallic reagent, followed by the reaction with a boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or phenyl rings.
Substitution: The trifluoromethyl group and boronic acid moiety can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the phenyl and boronic acid moieties.
Phenylboronic acid: Contains the boronic acid and phenyl groups but lacks the trifluoromethyl and pyridine components.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, exhibiting similar chemical properties
Uniqueness
(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, phenyl ring, and boronic acid moiety. This combination imparts distinctive chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H9BF3NO2 |
|---|---|
Molecular Weight |
267.01 g/mol |
IUPAC Name |
[3-[4-(trifluoromethyl)pyridin-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)9-4-5-17-11(7-9)8-2-1-3-10(6-8)13(18)19/h1-7,18-19H |
InChI Key |
OZLWBNCWIZSWGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CC(=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B14085575.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14085578.png)

![1-(3-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085588.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085602.png)
![1-(2-Fluorophenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085609.png)


![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)

![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)


